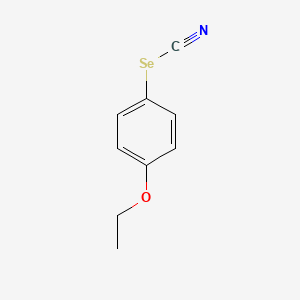
4-Ethoxyphenyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxyphenyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group (-SeCN) attached to a 4-ethoxyphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxyphenyl selenocyanate typically involves the reaction of 4-ethoxyphenyl halides with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
4-Ethoxyphenyl halide+KSeCN→4-Ethoxyphenyl selenocyanate+KHalide
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also minimize human error and enhance safety, given the toxic nature of selenium compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxyphenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form seleninic acids.
Reduction: Reduction reactions can yield selenols or diselenides.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of diverse organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Seleninic acids.
Reduction: Selenols and diselenides.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other selenium-containing compounds.
Biology: It has shown promise as an antioxidant and enzyme inhibitor.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The biological activity of 4-ethoxyphenyl selenocyanate is primarily attributed to its ability to modulate redox processes within cells. It can interact with thiol groups in proteins, leading to the formation of selenoproteins that play crucial roles in cellular antioxidant defense mechanisms. Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
- Benzyl selenocyanate
Comparison: While all these compounds share the selenocyanate functional group, 4-ethoxyphenyl selenocyan
Propriétés
Numéro CAS |
51694-11-2 |
|---|---|
Formule moléculaire |
C9H9NOSe |
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
(4-ethoxyphenyl) selenocyanate |
InChI |
InChI=1S/C9H9NOSe/c1-2-11-8-3-5-9(6-4-8)12-7-10/h3-6H,2H2,1H3 |
Clé InChI |
ZCHMQCCRAXZKQP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


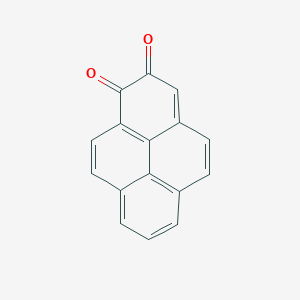
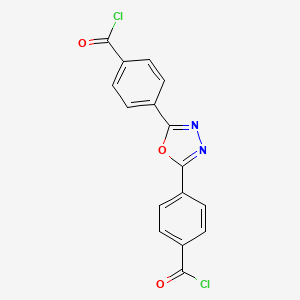
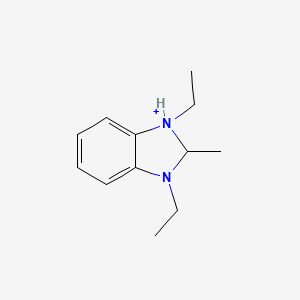

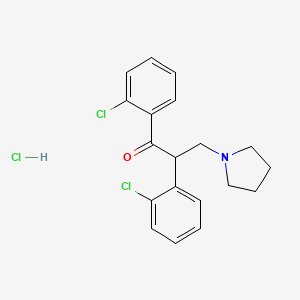
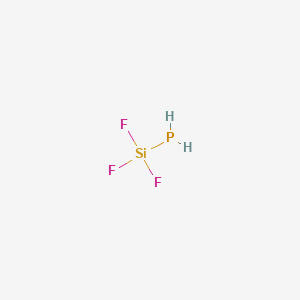
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
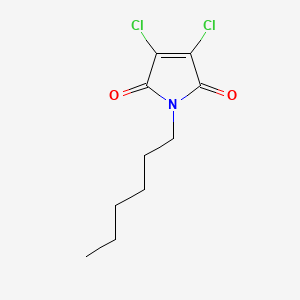
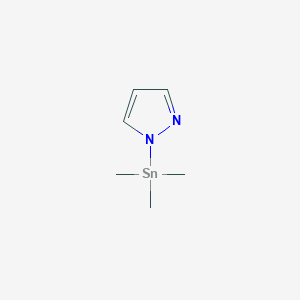
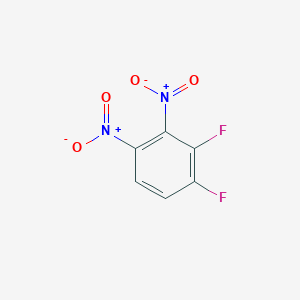
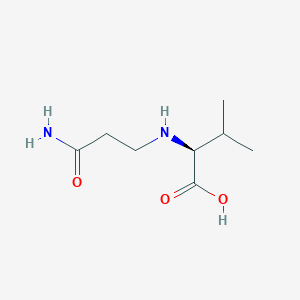
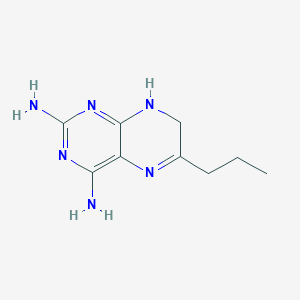
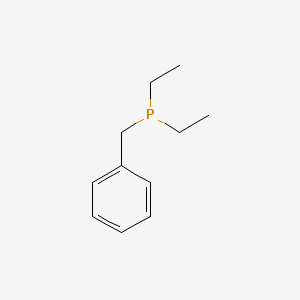
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
